2-isopropoxy-6-methylisonicotinic acid
Description
2-isopropoxy-6-methylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an isopropoxy group and a methyl group attached to the isonicotinic acid core
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methyl-6-propan-2-yloxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-5-8(10(12)13)4-7(3)11-9/h4-6H,1-3H3,(H,12,13) |
InChI Key |
YYALDEAFFFBOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Synthesis: 2-Isopropoxy-6-Methylpyridine
The precursor 2-isopropoxy-6-methylpyridine is synthesized via nucleophilic aromatic substitution (NAS). Starting with 2-chloro-6-methylpyridine, isopropoxide ion (generated from isopropyl alcohol and a base like sodium hydride) displaces the chloride under reflux in anhydrous tetrahydrofuran (THF). This reaction typically achieves yields of 65–75% under inert conditions.
Oxidation to Carboxylic Acid
The methyl group at position 6 is oxidized to a carboxylic acid using concentrated nitric acid under pressurized conditions. As detailed in US2993904A, oxidation of alkylpyridines requires:
For 2-isopropoxy-6-methylpyridine, optimal yields (≈80%) are achieved at 300°F (149°C) and 500 psi over 30 minutes. The isopropoxy group remains stable under these oxidative conditions due to its ether linkage’s resistance to nitric acid.
Halogenation-Substitution Pathway
Halogenation of 2-Hydroxy-6-Methylisonicotinic Acid
2-Hydroxy-6-methylisonicotinic acid is halogenated at position 2 using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). US8039633B2 demonstrates that chlorination proceeds efficiently in ethyl acetate with sodium acetate at 70°C, yielding 2-chloro-6-methylisonicotinic acid (85–90%).
Nucleophilic Substitution with Isopropoxide
The chlorinated intermediate undergoes substitution with sodium isopropoxide in dimethylformamide (DMF) at 100°C for 6 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity, achieving substitution yields of 70–75%.
Diazotization and Alkylation of 2-Amino-6-Methylisonicotinic Acid
Diazonium Salt Formation
2-Amino-6-methylisonicotinic acid is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. This intermediate is highly reactive and prone to hydrolysis, necessitating immediate use.
Isopropoxy Group Introduction
The diazonium salt is reacted with isopropyl alcohol in the presence of copper(I) oxide (Cu₂O) as a catalyst. This Meerwein arylation proceeds at 50°C in aqueous acidic medium, yielding 2-isopropoxy-6-methylisonicotinic acid (60–65%).
Direct Alkylation of 2-Hydroxy-6-Methylisonicotinic Acid
Mitsunobu Reaction
Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 2-hydroxy-6-methylisonicotinic acid reacts with isopropyl alcohol in THF at 25°C. This method affords 55–60% yield but requires stoichiometric reagents, limiting scalability.
Base-Mediated Alkylation
In a toluene/water biphasic system, 2-hydroxy-6-methylisonicotinic acid is treated with isopropyl bromide and potassium carbonate. Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) improves interfacial reactivity, yielding 70% product after 12 hours at 80°C.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Oxidative Stability of Isopropoxy Group
The ether linkage in 2-isopropoxy-6-methylpyridine resists nitric acid’s oxidative environment, enabling selective methyl-to-carboxylic acid conversion without cleavage.
Steric Effects in Substitution Reactions
Isopropoxide’s bulkiness necessitates polar aprotic solvents (DMF, DMSO) to stabilize transition states during NAS, as evidenced by reduced yields in less polar media.
Industrial Scalability and Environmental Impact
The nitric acid oxidation route () offers high yields and simplicity but generates NOₓ byproducts, requiring scrubbers. Conversely, halogenation-substitution ( ) minimizes waste through recyclable catalysts (e.g., TBAB), aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-isopropoxy-6-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-Isopropoxy-6-methylisonicotinic acid has been identified as a promising candidate for pharmaceutical development due to its immunomodulating properties. Research indicates that it acts as an agonist for the G protein-coupled receptor S1P1/EDG1, which plays a critical role in regulating immune responses. This property suggests its potential use in treating autoimmune diseases and improving vascular function by modulating lymphocyte circulation without compromising immune defense against infections .
Immunology
The compound has shown efficacy in reducing the number of circulating T- and B-lymphocytes, making it valuable for therapies aimed at controlling uncontrolled inflammatory diseases. Its ability to improve endothelial cell function further supports its application in vascular health, presenting a novel approach to immunosuppressive therapy that mitigates the risk of infections associated with traditional treatments .
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the construction of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with diverse biological activities.
Table 1: Summary of Biological Activities
Case Study: Immunomodulatory Effects
A study highlighted the compound's potential in treating autoimmune conditions by demonstrating its ability to selectively reduce lymphocyte populations without compromising overall immune function. This was evidenced by improved outcomes in animal models of autoimmune diseases when treated with this compound compared to traditional immunosuppressants .
Case Study: Vascular Health Improvement
Research focusing on endothelial function showed that administration of this compound led to significant improvements in vascular reactivity and reduced inflammatory markers in models of vascular disease. These findings suggest its promising role as a therapeutic agent for cardiovascular conditions .
Mechanism of Action
The mechanism of action of 2-isopropoxy-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
2-isopropoxy-6-methylisonicotinic acid is unique due to the presence of both an isopropoxy group and a methyl group, which confer distinct chemical and physical properties. These modifications can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
